molecular formula C13H14N2O2 B10911271 Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10911271
M. Wt: 230.26 g/mol
InChI Key: CNKIGAJICWOROD-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group attached to the benzyl moiety and a carboxylate ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methylbenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the benzyl moiety can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides are used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylbenzylpiperazine: A stimulant drug with similar structural features but different pharmacological effects.

    4-Methylbenzyl bromide: A related compound used as a pharmaceutical intermediate.

    1-Methylimidazole: Another heterocyclic compound with distinct chemical properties and applications.

Uniqueness

Methyl 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-10-3-5-11(6-4-10)9-15-8-7-12(14-15)13(16)17-2/h3-8H,9H2,1-2H3

InChI Key

CNKIGAJICWOROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)OC

Origin of Product

United States

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